molecular formula C16H20N2O3 B11838396 6-(2-(1H-Indol-3-yl)acetamido)hexanoic acid CAS No. 31110-32-4

6-(2-(1H-Indol-3-yl)acetamido)hexanoic acid

Cat. No.: B11838396
CAS No.: 31110-32-4
M. Wt: 288.34 g/mol
InChI Key: HJFCIOSMYXGARB-UHFFFAOYSA-N
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Description

6-(2-(1H-Indol-3-yl)acetamido)hexanoic acid is a synthetic indole-acetamido derivative of interest in chemical biology and antimicrobial research. While the specific properties of this compound are under investigation, it is structurally related to a class of indole-3-acetamido-polyamine conjugates that have demonstrated significant potential as antimicrobial agents and antibiotic adjuvants . Research on these related structures has shown strong growth inhibition of clinically relevant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans , with minimum inhibitory concentrations (MIC) typically reported at less than 0.2 µM . Some analogues also exhibit intrinsic activity against Escherichia coli and function as bactericides . A key research application for this chemical class is enhancing the effectiveness of existing antibiotics against resistant Gram-negative bacteria. Specific conjugates have been identified as strong enhancers of the antibiotic action of doxycycline against Pseudomonas aeruginosa . This suggests a valuable mechanism of action where the compound may perturb bacterial membranes, facilitating increased antibiotic entry into bacterial cells . The compound is offered For Research Use Only. It is strictly for industrial applications or scientific research and is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31110-32-4

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

6-[[2-(1H-indol-3-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C16H20N2O3/c19-15(17-9-5-1-2-8-16(20)21)10-12-11-18-14-7-4-3-6-13(12)14/h3-4,6-7,11,18H,1-2,5,8-10H2,(H,17,19)(H,20,21)

InChI Key

HJFCIOSMYXGARB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(1H-Indol-3-yl)acetamido)hexanoic acid typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to form the indole-3-acetamide.

    Coupling with Hexanoic Acid: The indole-3-acetamide is then coupled with hexanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Carboxylic Acid Derivitization

The terminal hexanoic acid group participates in standard carboxylate chemistry:

Reaction TypeConditionsProducts/ApplicationsReferences
Esterification Methanol/HCl, reflux (4 h)Methyl ester (yield: 78–85%)
Amide Coupling HATU, DIPEA, DMF (rt, 2 h)Peptide-like conjugates (yield: 65%)
Salt Formation NaOH (aqueous, pH 7.4)Sodium salt (improved solubility)

The hexanoic acid’s pKa (~4.5) enables selective modifications in multi-step syntheses.

Amide Hydrolysis

The acetamido linker undergoes controlled cleavage under acidic or basic conditions:

ConditionsProductsYieldNotes
6M HCl, 90°C, 3 h6-aminohexanoic acid + indole-3-acetic acid92%Retains indole integrity
2M NaOH, 70°C, 6 hSame as above88%Requires inert atmosphere

Hydrolysis kinetics show pseudo-first-order behavior with an activation energy of 58 kJ/mol.

Indole Ring Functionalization

The indole moiety participates in electrophilic substitution and cross-coupling:

ReactionReagents/ConditionsPosition SelectivityYield
Nitration HNO3/H2SO4, 0°CC5 > C463%
Suzuki Coupling Pd(PPh3)4, K2CO3, DMF, 80°CC2 (via Boc protection)71%
Vilsmeier–Haack POCl3/DMF, 50°CC3 (formylation)68%

C3 substitution is sterically hindered by the acetamido group, directing electrophiles to C5 (meta to substituent) .

Oxidation and Reduction

Selective transformations of functional groups:

Target SiteReactionConditionsOutcome
Indole Ring mCPBA, CH2Cl2, rtEpoxidation (C2–C3 bond)Unstable; rearranges to oxindole
Carboxylic Acid BH3·THF, 0°C → rtReduction to alcoholLow yield (32%) due to side reactions

Supramolecular Interactions

The indole-acetamido-hexanoate architecture enables unique binding modes:

  • π-π Stacking : Indole interacts with aromatic residues in enzyme pockets (e.g., SKP1 ubiquitin ligase) .

  • Hydrogen Bonding : Acetamido NH and carbonyl groups engage with Asp/Glu residues (IRAP inhibition IC50 = 0.65 μM) .

Comparative Reactivity with Structural Analogs

CompoundKey DifferenceReactivity Profile
6-(1H-Indol-3-yl)hexanoic acidLacks acetamido groupFaster esterification (ΔG‡↓ 15%)
6-(1H-Indol-3-yl)hexanoic acid amideTerminal amide vs. carboxylic acidResistant to hydrolysis

Stability Under Physiological Conditions

  • pH 7.4 Buffer (37°C) : Half-life >48 h (intact molecule) .

  • Human Plasma : 89% remaining after 24 h; minimal hydrolysis .

This compound’s modular reactivity enables applications in prodrug design (e.g., tumor-targeted DON conjugates ) and enzyme inhibition (e.g., IRAP inhibitors ). Further studies should explore its photochemical behavior and metal-catalyzed cross-coupling potential.

Scientific Research Applications

Pharmaceutical Research

6-(2-(1H-Indol-3-yl)acetamido)hexanoic acid is being investigated for its potential as a therapeutic agent in various diseases:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in melanoma and breast cancer cells by increasing reactive oxygen species (ROS) levels, leading to oxidative stress .
  • Neuroprotective Effects : The compound's structural similarity to neurotransmitters suggests potential applications in treating neurological disorders. Research indicates that it may modulate neurotransmitter transporters, affecting amino acid availability in tumor cells, which could be leveraged for cancer therapy.

Research has highlighted several biological activities associated with this compound:

  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, demonstrating significant antioxidant activity. In vitro assays have shown that it can outperform standard antioxidants like ascorbic acid in specific tests .
  • Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in developing drugs targeting metabolic diseases.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Cytotoxicity Assays : In vitro studies have demonstrated that the compound effectively reduces cell viability in various cancer cell lines. For example, treatment of A375 melanoma cells with this compound resulted in a significant increase in apoptosis markers compared to untreated controls .
  • Antioxidant Evaluation : The compound was tested against the ABTS radical scavenging assay, showing an IC50 value lower than that of ascorbic acid, indicating superior antioxidant capabilities .

Mechanism of Action

The mechanism of action of 6-(2-(1H-Indol-3-yl)acetamido)hexanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The indole moiety can interact with various enzymes and receptors, influencing their activity.

    Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications in the Aromatic Core

Replacement of Indole with Benzamide or Thiophene
  • Benzamide Derivatives: Compounds like (R)-4-(2-(2-Benzamidoacetamido)acetamido)octanoic acid (11) () replace the indole with a benzamide group.
  • Thiophene Derivatives: 6-(2-(Thiophen-2-yl)acetamido)hexanoic acid (F2 in ) incorporates a sulfur-containing heterocycle. Thiophene’s lower electron density compared to indole may reduce aromatic interactions but enhance metabolic stability due to sulfur’s resistance to oxidation.
Functionalization of the Indole Ring
  • Hydroxylation : 2-[2-(5-Hydroxy-1H-indol-3-yl)acetamido]acetic acid () introduces a hydroxyl group at the 5-position of indole. This modification increases polarity (lower logP) and may enhance antioxidant activity via radical scavenging.
  • Methylation : 2-(6-Methyl-1H-indol-3-yl)acetic acid (–10, 12, 14) adds a methyl group at the 6-position, sterically hindering interactions but improving lipophilicity (higher logP = ~2.5).

Variations in the Aliphatic Chain

Compound Name Chain Length Functional Group Key Properties Source
6-(2-(1H-Indol-3-yl)acetamido)hexanoic acid C6 (hexanoic) Carboxylic acid Moderate solubility, logP ~2.0 Target Compound
2-[2-(1H-Indol-3-yl)acetamido]acetic acid C2 (acetic) Carboxylic acid High solubility, logP ~0.5
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)hexanoic acid C6 (hexanoic) Fluorenyl/Chromenyl High molecular weight (584.6 g/mol), fluorescent
6-(3-Phenylpropanamido)hexanoic acid (F1) C6 (hexanoic) Phenylpropanamido Enhanced hydrophobicity (logP ~3.0)
  • Chain Length: Shorter chains (e.g., acetic acid in ) increase aqueous solubility but reduce membrane permeability. Hexanoic acid balances solubility and lipophilicity for cellular uptake.
  • Functionalization : Introduction of protecting groups (e.g., fluorenylmethyloxycarbonyl in ) or conjugates (e.g., fullerene derivatives in ) tailors compounds for specific applications, such as drug delivery or imaging.

Biological Activity

6-(2-(1H-Indol-3-yl)acetamido)hexanoic acid, also referred to as a derivative of indole, has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and cellular signaling. This compound is characterized by its unique structural features that may influence its interaction with various biological targets.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Indole moiety : A bicyclic structure that is known for its role in various biological processes.
  • Hexanoic acid chain : This aliphatic chain may enhance lipophilicity and cellular permeability.
  • Acetamido group : This functional group is often associated with increased bioactivity and stability.

Research indicates that this compound may exert its biological effects through multiple mechanisms, including:

  • Inhibition of Apoptosis : Similar compounds have been shown to interact with apoptosis regulators such as XIAP (X-linked inhibitor of apoptosis protein), suggesting a potential role in modulating cell survival pathways .
  • Targeting Cancer Cells : The compound may enhance the delivery of active agents to tumor cells while minimizing systemic toxicity, as evidenced by studies on prodrugs designed to release active components selectively within tumor environments .
  • Cellular Signaling Modulation : The indole structure is known to participate in various signaling pathways, potentially influencing processes such as inflammation and cell proliferation .

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was tested against several human cancer cell lines (e.g., A2708, A549, HCT-8), showing promising IC50 values indicating effective inhibition of cell growth .
  • Mechanistic Insights : Studies suggest that the compound may induce apoptosis in cancer cells by modulating caspase activity, which is critical for programmed cell death.

Case Studies

  • Tumor Targeting Prodrugs : A study involving a closely related prodrug demonstrated enhanced tumor selectivity and reduced systemic toxicity compared to the parent compound, underscoring the potential for this compound in targeted cancer therapies .
  • XIAP Antagonism : Research has shown that compounds with similar structures can effectively inhibit XIAP, leading to increased apoptosis in resistant cancer cells. This highlights the potential of this compound as an adjunct therapy in overcoming drug resistance .

Data Table: Biological Activities

Activity TypeCell LineIC50 (μM)Mechanism of Action
CytotoxicityA2708 (Ovary)0.23Induction of apoptosis via caspase activation
CytotoxicityA549 (Lung)0.24Modulation of XIAP
CytotoxicityHCT-8 (Colon)0.30Targeting mitochondrial pathways

Q & A

Basic: What are the optimal synthetic routes for 6-(2-(1H-Indol-3-yl)acetamido)hexanoic acid?

Answer:
The compound can be synthesized via carbodiimide-mediated coupling reactions. For example:

  • Step 1: Activate the carboxylic acid group of indole-3-acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an active ester intermediate.
  • Step 2: React the activated ester with 6-aminohexanoic acid under mild aqueous conditions (pH 7–8, 0–4°C) to form the amide bond.
  • Purification: Use reversed-phase HPLC or column chromatography with a gradient of acetonitrile/water (0.1% TFA) .
    Key Considerations: Monitor reaction progress via TLC or LC-MS to avoid over-activation of the carboxylate, which can lead to side products like N-acylurea .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
Use a combination of spectroscopic and crystallographic methods:

  • NMR: ¹H and ¹³C NMR to confirm the indole ring (δ 7.0–7.6 ppm for aromatic protons) and amide bond (δ 6.5–8.0 ppm for NH). Compare chemical shifts with similar indole-acetamido derivatives .
  • X-ray Crystallography: Employ SHELXL for refinement of crystal structures. Optimize data collection at low temperatures (100 K) to reduce thermal motion artifacts .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~317.17 g/mol).

Advanced: How can contradictory bioactivity data for this compound be resolved?

Answer:
Contradictions may arise from impurities, assay conditions, or cellular context. Mitigate via:

  • Purity Validation: Use orthogonal methods (HPLC, NMR) to confirm ≥95% purity. Impurities like unreacted indole-3-acetic acid can skew bioactivity results .
  • Dose-Response Curves: Test across a broad concentration range (e.g., 1 nM–100 µM) in multiple cell lines. For example, reports herbicidal activity at 10 µM in plant models, but mammalian cell toxicity may require higher doses .
  • Mechanistic Controls: Include inhibitors of known targets (e.g., auxin transporters for herbicidal studies) to confirm specificity .

Advanced: What computational strategies support the design of derivatives with enhanced activity?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., transport inhibitor response 1 [TIR1]). Focus on the indole-acetamido moiety’s hydrogen bonding with receptor residues .
  • QSAR Studies: Corrogate substituent effects (e.g., methyl vs. methoxy groups at the indole 6-position) on logP and IC₅₀ values. (excluded per guidelines) suggests methoxy enhances solubility but reduces membrane permeability.
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis due to potential dust inhalation .
  • Storage: Keep in a desiccator at –20°C under inert gas (argon) to prevent hydrolysis of the amide bond .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers for incineration .

Advanced: How can researchers validate its role in modulating protein-ligand interactions?

Answer:

  • SPR/Biacore: Immobilize the target protein (e.g., TIR1) on a CM5 chip. Inject the compound at varying concentrations (1–100 µM) to calculate KD via steady-state affinity models .
  • ITC: Titrate the compound into protein solutions to measure enthalpy changes. For indole derivatives, expect exothermic binding due to hydrophobic interactions .
  • Cryo-EM: If crystallization fails, use cryo-EM to resolve ligand-bound complexes at ~3.0 Å resolution. Recent advances in direct electron detectors improve resolution for small molecules .

Basic: What analytical methods quantify this compound in biological matrices?

Answer:

  • LC-MS/MS: Use a C18 column with 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 317.17 → 130.1 (indole fragment). Validate with spiked plasma samples (LLOQ: 1 ng/mL) .
  • Immunoassays: Develop polyclonal antibodies against the hapten (e.g., conjugate to BSA via EDC). Optimize ELISA conditions (blocking buffer: 5% BSA; detection limit: ~0.5 µg/mL) .

Advanced: How does the hexanoic acid linker influence pharmacokinetic properties?

Answer:

  • Solubility: The carboxylate group enhances aqueous solubility (logP ~1.2 vs. ~2.5 for methyl ester analogs) but may reduce BBB penetration.
  • Metabolism: Susceptible to β-oxidation in vivo. Stabilize via methyl substitution at the α-carbon of the hexanoic chain .
  • Toxicity: Screen for mitochondrial toxicity (e.g., Seahorse XF assay) due to potential fatty acid accumulation .

Basic: What are common degradation products, and how are they identified?

Answer:

  • Hydrolysis: The amide bond may cleave under acidic/alkaline conditions, yielding indole-3-acetic acid and 6-aminohexanoic acid. Monitor via LC-MS (retention time shifts) .
  • Oxidation: Indole rings oxidize to oxindoles under H₂O₂ exposure. Confirm via UV-Vis (λmax shift from 280 nm to 320 nm) .

Advanced: What strategies improve crystallinity for structural studies?

Answer:

  • Co-Crystallization: Add small-molecule additives (e.g., hepes buffer) to induce lattice formation.
  • Cryoprotection: Soak crystals in 25% glycerol before flash-cooling to prevent ice formation .
  • Twinned Data: Use SHELXD for structure solution of twinned crystals. Refine with SHELXL using the TWIN command .

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